molecular formula C7H6ClFO2 B14772351 3-Chloro-2-fluoro-5-methoxyphenol

3-Chloro-2-fluoro-5-methoxyphenol

Cat. No.: B14772351
M. Wt: 176.57 g/mol
InChI Key: WYAQRFCVZDDALW-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-methoxyphenol is an aromatic compound that belongs to the class of phenols It is characterized by the presence of a chloro group, a fluoro group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-5-methoxyphenol can be achieved through several methods. One common approach involves the halogenation of 2-fluoro-5-methoxyphenol using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.

Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-5-methoxyphenol undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction to remove halogen groups or reduce the phenolic group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be used under acidic conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation may produce quinones.

Scientific Research Applications

3-Chloro-2-fluoro-5-methoxyphenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-5-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The presence of the chloro, fluoro, and methoxy groups influences its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoro-5-methylphenol
  • 3-Chloro-2-fluoro-5-ethoxyphenol
  • 3-Chloro-2-fluoro-5-hydroxyphenol

Uniqueness

3-Chloro-2-fluoro-5-methoxyphenol is unique due to the specific combination of chloro, fluoro, and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications.

Properties

Molecular Formula

C7H6ClFO2

Molecular Weight

176.57 g/mol

IUPAC Name

3-chloro-2-fluoro-5-methoxyphenol

InChI

InChI=1S/C7H6ClFO2/c1-11-4-2-5(8)7(9)6(10)3-4/h2-3,10H,1H3

InChI Key

WYAQRFCVZDDALW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)F)O

Origin of Product

United States

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